4-(2-Chloroethyl)-1,4-oxazepan-5-one
Description
4-(2-Chloroethyl)-1,4-oxazepan-5-one is a seven-membered heterocyclic compound featuring an oxygen atom and a nitrogen atom within its ring structure, along with a 2-chloroethyl substituent. This compound has garnered interest due to its structural resemblance to morpholinone-based MDM2 inhibitors, which are critical in cancer therapy for disrupting the MDM2-p53 protein interaction . Synthetic routes for this scaffold, however, have proven challenging. For instance, attempts to construct the 1,4-oxazepan-5-one skeleton via reductive amination of (R)-4-chlorophenylglycine or coupling of chiral aminoalcohols with glutaconic acid failed due to instability and reactivity issues .
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
4-(2-chloroethyl)-1,4-oxazepan-5-one |
InChI |
InChI=1S/C7H12ClNO2/c8-2-3-9-4-6-11-5-1-7(9)10/h1-6H2 |
InChI Key |
GALHPQIOHMUOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(C1=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1,4-oxazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroethylamine with a suitable carbonyl compound, followed by cyclization to form the oxazepane ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 4-(2-Chloroethyl)-1,4-oxazepan-5-one may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-1,4-oxazepan-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxazepane ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of 4-(2-Chloroethyl)-1,4-oxazepan-5-one include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxazepane-5-one derivatives with additional functional groups .
Scientific Research Applications
4-(2-Chloroethyl)-1,4-oxazepan-5-one has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Industrial Applications: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-1,4-oxazepan-5-one involves its ability to interact with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophiles, leading to the modification of proteins, DNA, and other cellular components. This interaction can disrupt normal cellular functions and has been explored for its potential therapeutic effects .
Comparison with Similar Compounds
Heterocyclic Chloroethyl Derivatives
Compounds such as 4-(2-chloroethyl)morpholine , 4-(2-chloroethyl)piperidine , and 4-(2-chloroethyl)pyrrolidine share the 2-chloroethyl substituent but differ in their heterocyclic cores (Table 1). These derivatives were synthesized via alkylation of imidazole dicarboxylates and evaluated for biological activity . Key differences include:
- Electron Distribution: The oxygen atom in morpholine and oxazepanone may alter electron density, influencing reactivity compared to nitrogen-dominant rings like piperidine.
Table 1. Structural and Functional Comparison of Chloroethyl-Substituted Heterocycles
Nitrosourea Derivatives
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) and related nitrosoureas are clinically used alkylating agents with marked activity against leukemia and brain tumors . Key comparisons include:
- Mechanism of Action : BCNU alkylates DNA via 2-chloroethyl groups and carbamoylates proteins, while 4-(2-Chloroethyl)-1,4-oxazepan-5-one’s mechanism (if active) is hypothesized to target protein-protein interactions (e.g., MDM2-p53) rather than direct DNA damage .
- Physicochemical Properties: Nitrosoureas exhibit high lipophilicity (octanol/water distribution coefficient ~1.0), enabling blood-brain barrier penetration, whereas the oxazepanone derivative’s solubility profile remains uncharacterized but likely less lipophilic due to polar heteroatoms .
Diazepanone and Coumarin Derivatives
4-Methyl-1,4-diazepan-5-one (CAS 172314-56-6) shares structural similarity but replaces oxygen with an additional nitrogen atom in a seven-membered ring. This compound and coumarin derivatives (e.g., 4-hydroxycoumarin) are explored for antitumor and anti-HIV activities . Differences include:
- Biological Targets: Coumarin derivatives inhibit HIV integrase, whereas oxazepanones focus on MDM2-p53 interactions .
Key Research Findings and Challenges
- Synthesis Challenges: The oxazepanone scaffold’s synthesis remains problematic due to intermediate instability, contrasting with well-established routes for nitrosoureas and simpler heterocycles .
- Activity Gaps : While nitrosoureas demonstrate proven anticancer efficacy, 4-(2-Chloroethyl)-1,4-oxazepan-5-one’s biological activity is still theoretical, necessitating further in vitro validation .
Biological Activity
4-(2-Chloroethyl)-1,4-oxazepan-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure:
The compound features a chloroethyl group attached to an oxazepan ring, which contributes to its reactivity and biological activity.
Synthesis:
The synthesis of 4-(2-Chloroethyl)-1,4-oxazepan-5-one typically involves cyclization reactions utilizing 2-chloroethylamine and suitable carbonyl compounds under basic conditions. Common solvents include ethanol, and methods may employ continuous flow reactors for industrial applications to enhance yield and purity .
The biological activity of 4-(2-Chloroethyl)-1,4-oxazepan-5-one is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. The chloroethyl moiety can form covalent bonds with nucleophiles such as proteins and DNA, leading to modifications that disrupt normal cellular functions. This mechanism is crucial for its potential therapeutic effects in cancer treatment .
Anticancer Activity
Research indicates that 4-(2-Chloroethyl)-1,4-oxazepan-5-one exhibits significant anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. The compound operates through the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is vital for cell proliferation and survival .
Case Study:
In a study involving compound E1 (a derivative of 4-(2-Chloroethyl)-phenyl acetate), it was found that E1 could repress Akt and mTOR activity in a dose-dependent manner while promoting JNK phosphorylation, leading to enhanced apoptosis in cancer cells .
| Cell Line | Mechanism | Effect |
|---|---|---|
| PC-3 | PI3K/Akt/mTOR inhibition | Cell cycle arrest, apoptosis |
| MCF-7 | JNK activation | Induction of cell death |
Research Applications
The compound serves as an intermediate in synthesizing various pharmaceutical agents with potential anticancer and antimicrobial activities. Its interactions with biological systems make it a valuable subject for further research in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
